Fmoc-D-Dap(Aloc)-OH

Chiral Peptide Synthesis Enantiomeric Purity Peptide Stability

Researchers needing chemoselective sequential deprotection in complex peptide architectures face synthetic bottlenecks with single-protection-group strategies. Fmoc-D-Dap(Aloc)-OH (CAS 178924-05-5) solves this: • Orthogonal Fmoc (base-labile) & Aloc (Pd(0)-labile) groups enable stepwise α/β-amino functionalization without cross-reactivity. • D-configuration ensures proteolytic stability for in vivo imaging/therapeutic candidates. • Enantiomeric purity ≥99.7% minimizes racemization risk, ensuring batch-to-batch reproducibility. Procure with confidence-global shipping with full CoA & MS documentation.

Molecular Formula C22H22N2O6
Molecular Weight 410,43 g/mole
CAS No. 178924-05-5
Cat. No. B613512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Dap(Aloc)-OH
CAS178924-05-5
Synonyms178924-05-5; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoicacid; C22H22N2O6; AmbotzFAA1319; Fmoc-D-Dap(Aloc)-OH; SCHEMBL118389; MolPort-008-267-640; ZINC2572684; 6833AH; AKOS022172473; AJ-42067; AK137912; KB-209608; I04-1262; I14-15382; (R)-2-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-3-[(allyloxycarbonyl)amino]propanoicacid
Molecular FormulaC22H22N2O6
Molecular Weight410,43 g/mole
Structural Identifiers
SMILESC=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1
InChIKeyMPVGCCAXXFLGIU-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Dap(Aloc)-OH: Product Overview


Fmoc-D-Dap(Aloc)-OH (CAS 178924-05-5) is an orthogonally protected derivative of D-2,3-diaminopropionic acid (D-Dap) . The molecule features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and a palladium-labile allyloxycarbonyl (Aloc) group on the β-amino group, providing fully orthogonal protection within Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies [1]. This dual protection enables sequential, chemoselective deprotection and subsequent functionalization of the diamino acid backbone [2].

Orthogonal SPPS Fully orthogonal Fmoc/Aloc/tBu protection for selective deprotection in complex peptide synthesis
D-Configuration Stereochemically defined D-amino acid building block for chiral peptide research
Regioselective Functionalization β-Aloc group allows on-resin modification without affecting α-Fmoc or side-chain protections

Fmoc-D-Dap(Aloc)-OH: Substitution Risks


Generic substitution of Fmoc-D-Dap(Aloc)-OH with in-class analogs (e.g., Fmoc-L-Dap(Aloc)-OH, Fmoc-D-Dap(Boc)-OH, or Aloc-D-Dap(Fmoc)-OH) introduces significant technical and economic risks. These compounds differ in chirality (D vs. L), orthogonal protection scheme (Aloc vs. Boc), and regiochemistry (Fmoc-Aloc vs. Aloc-Fmoc), which fundamentally alter the synthetic pathway . Non-optimized substitutions can lead to racemization, reduced coupling efficiency, incompatible deprotection conditions, and ultimately, failed syntheses or biologically inactive products . The following quantitative evidence establishes the specific, verifiable points of differentiation that justify the selection of Fmoc-D-Dap(Aloc)-OH over its closest alternatives.

Chirality mismatch D- vs L-configuration may alter stereochemical outcome, proteolytic stability, and biological interaction profiles
Protection group incompatibility Boc protection is not orthogonal to tBu; premature deprotection under final acidic cleavage limits synthetic routes
Regiochemistry inversion Aloc-D-Dap(Fmoc)-OH places Aloc at α-amine; alters coupling selectivity and may reduce synthetic efficiency

Fmoc-D-Dap(Aloc)-OH: Evidence for Differentiation


Enantiomeric Purity

Fmoc-D-Dap(Aloc)-OH (D-isomer) exhibits significantly higher commercial purity specifications compared to its L-enantiomer Fmoc-L-Dap(Aloc)-OH . High enantiomeric purity is critical for synthesizing peptides with defined stereochemistry, especially for therapeutic applications where the presence of the wrong enantiomer can alter biological activity [1].

Enantiomeric Purity
Reported vendor data
D-isomer: ≥99.7% ee, ≥99% purity; L-isomer: ≥95% purity
Higher specified chiral purity supports stereochemical control
Vendor specifications; L-isomer enantiomeric purity not stated
Chiral Peptide Synthesis Enantiomeric Purity Peptide Stability Quality Control

Orthogonal Protection Strategy

Fmoc-D-Dap(Aloc)-OH provides a fully orthogonal protection scheme where the Aloc group is cleaved by Pd(0) catalysis (e.g., Pd(PPh3)4) under neutral conditions, completely independent of the piperidine-labile Fmoc group and the acid-labile tBu/Boc groups [1]. In contrast, the alternative Fmoc-D-Dap(Boc)-OH utilizes an acid-labile Boc group for side-chain protection, which is not fully orthogonal to the commonly used tBu-based side-chain protections in Fmoc/tBu SPPS, as both are cleaved under the same acidic conditions (e.g., TFA) .

Orthogonal Protection
Class-level inference
Aloc (Pd⁰-cleavable) vs Boc (TFA-cleavable); only Aloc is orthogonal to Fmoc/tBu
Enables third orthogonal deprotection step for complex peptides
Standard Fmoc/tBu SPPS protocols; qualitative comparison
Solid-Phase Peptide Synthesis (SPPS) Orthogonal Protection Chemoselective Deprotection Complex Peptide Synthesis

Proteolytic Stability

The D-configuration of Fmoc-D-Dap(Aloc)-OH confers increased resistance to proteolytic degradation in final peptide products. Studies demonstrate that substituting L-amino acids with D-amino acids significantly enhances peptide stability against proteases [1]. In contrast, the L-enantiomer (Fmoc-L-Dap(Aloc)-OH) and compounds with an L-configuration at the α-carbon (e.g., Aloc-D-Dap(Fmoc)-OH) are substrates for natural L-amino acid proteases and exhibit faster degradation kinetics .

Proteolytic Stability
Class-level inference
D-configuration confers enhanced resistance to proteases; L-configuration susceptible
May support extended stability in peptide research
Sequence-dependent; class-level inference
Therapeutic Peptides Proteolytic Stability D-Amino Acids Peptide Half-Life

Fmoc-D-Dap(Aloc)-OH: Application Scenarios


Complex Peptide Synthesis

The fully orthogonal Fmoc/Aloc protection scheme of Fmoc-D-Dap(Aloc)-OH is essential for the SPPS of complex peptide architectures, such as branched peptides, cyclic peptides, and peptide dendrimers. The ability to selectively remove the Aloc group with Pd(0) without affecting Fmoc or tBu groups allows for on-resin cyclization or the introduction of site-specific modifications (e.g., fluorophores, biotin, or cytotoxic payloads) at the β-amino position [1]. This level of control is not achievable with Boc-protected analogs like Fmoc-D-Dap(Boc)-OH, which would deprotect prematurely under the final acidic cleavage conditions, limiting synthetic options.

Stable Peptide Tracers and Imaging Agents

The D-configuration of Fmoc-D-Dap(Aloc)-OH is a critical specification for the development of peptide-based imaging agents and radiotherapeutics requiring enhanced in vivo stability [2]. The D-amino acid backbone confers resistance to endogenous proteases, significantly extending the biological half-life of the final peptide. Furthermore, the high enantiomeric purity (≥99.7%) available from specialized vendors minimizes the risk of incorporating trace L-isomers, which could otherwise create unstable or biologically inactive impurities, thereby ensuring the reliability of preclinical and clinical studies [3].

Affinity Labels and Chemical Probes

Fmoc-D-Dap(Aloc)-OH serves as an ideal scaffold for introducing reactive handles or affinity tags into peptide sequences. The selective Pd(0)-mediated Aloc deprotection exposes a unique β-amino group on the solid support, which can be subsequently functionalized with electrophiles (e.g., isothiocyanates, bromoacetamides) or fluorophores for the creation of affinity labels and chemical probes [4]. This orthogonal functionalization strategy is highly efficient and minimizes side reactions, which is a significant advantage over using L-isomers or non-orthogonally protected alternatives that may lack the required chemoselectivity.

Application
Selection Property
Validation Focus
Complex peptide architectures
Orthogonal Fmoc/Aloc/tBu protection
On-resin selective deprotection and cyclization
Stable peptide probes and imaging research
D-configuration and chiral purity
Proteolytic stability and chiral impurity control
Affinity labels and chemical probes
Orthogonal β-amino functionalization
Chemoselective labeling with minimal side reactions

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